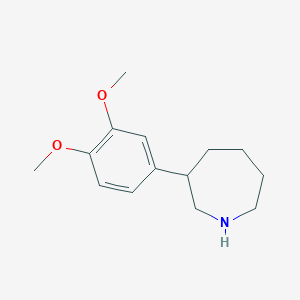
3-(3,4-二甲氧基苯基)氮杂环庚烷
描述
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dimethoxyphenyl)azepane is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction at room temperature for 190 min in dichloromethane with a yield of 95% .
科学研究应用
安全和危害
未来方向
作用机制
Target of Action
It’s structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with the aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Given its structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid, it may interact with its targets in a similar manner
Biochemical Pathways
The biochemical pathways affected by 3-(3,4-Dimethoxyphenyl)azepane are currently unknown . Its potential interaction with Aromatic-amino-acid aminotransferase suggests it may influence the metabolism of aromatic amino acids
Result of Action
Given its potential interaction with Aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids . .
生化分析
Biochemical Properties
3-(3,4-Dimethoxyphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . The nature of this interaction involves the binding of 3-(3,4-Dimethoxyphenyl)azepane to the active site of the enzyme, potentially inhibiting its activity. This inhibition can affect the overall metabolic pathways involving aromatic amino acids.
Cellular Effects
The effects of 3-(3,4-Dimethoxyphenyl)azepane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in lung cancer cells, 3-(3,4-Dimethoxyphenyl)azepane has shown anticancer effects by inducing apoptosis and inhibiting cell proliferation . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and growth.
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethoxyphenyl)azepane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with aromatic-amino-acid aminotransferase results in the inhibition of the enzyme’s activity . Additionally, 3-(3,4-Dimethoxyphenyl)azepane can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethoxyphenyl)azepane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,4-Dimethoxyphenyl)azepane remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethoxyphenyl)azepane vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing anxiety and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(3,4-Dimethoxyphenyl)azepane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic amino acids . This compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with aromatic-amino-acid aminotransferase can lead to changes in the concentration of aromatic amino acids and their derivatives.
Transport and Distribution
The transport and distribution of 3-(3,4-Dimethoxyphenyl)azepane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the binding of 3-(3,4-Dimethoxyphenyl)azepane to transport proteins can facilitate its uptake and distribution within tissues.
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethoxyphenyl)azepane is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall efficacy. For instance, the presence of 3-(3,4-Dimethoxyphenyl)azepane in the nucleus can influence gene expression and cellular metabolism.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(9-14(13)17-2)12-5-3-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBJPHJCBLCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




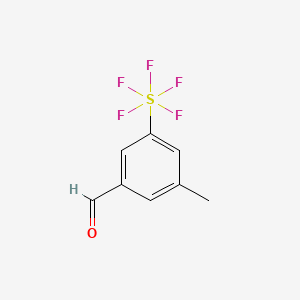
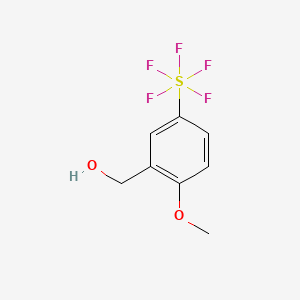



![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)
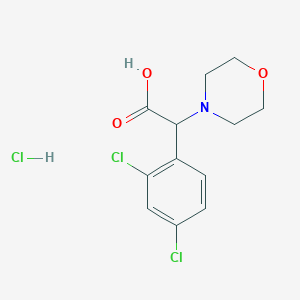
![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)
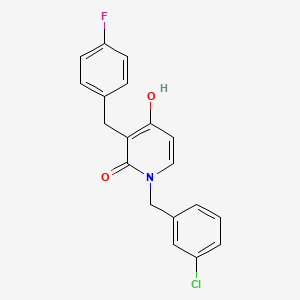

![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)
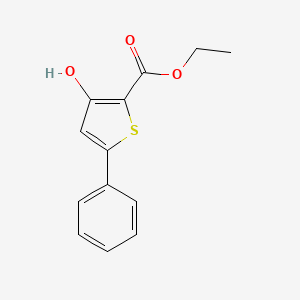
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)